molecular formula C13H23NO6 B12590925 (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate

(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate

Cat. No.: B12590925
M. Wt: 289.32 g/mol
InChI Key: WMHDXSNIVADUCW-VIFPVBQESA-N
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Description

(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate typically involves the protection of the amino group of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding the reactants through a microreactor, which provides better control over reaction conditions and improves yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amine derivative after the removal of the Boc group.

    Substitution: The major products depend on the substituents introduced during the reaction, such as alkylated or acylated derivatives.

Scientific Research Applications

(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate is unique due to its specific structure and the presence of two ester groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1

InChI Key

WMHDXSNIVADUCW-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC

Origin of Product

United States

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